An In-Depth Technical Guide to the Synthesis of 4'-cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate
An In-Depth Technical Guide to the Synthesis of 4'-cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate
This guide provides a comprehensive and technically detailed pathway for the synthesis of the liquid crystal intermediate, 4'-cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate. The methodology is presented with a focus on the underlying chemical principles and practical considerations essential for researchers and professionals in drug development and materials science.
Introduction
4'-cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate is a key structural motif in the field of liquid crystals. The presence of the rigid biphenyl core, the polar cyano group, and the flexible allyloxy chain imparts the molecule with the necessary anisotropy and thermal properties to exhibit mesomorphic phases. Understanding its synthesis is crucial for the development of novel liquid crystal materials with tailored properties for applications in displays, sensors, and other advanced optical technologies.
The synthetic strategy outlined herein is a convergent three-step process. This approach ensures high overall yields and facilitates the purification of intermediates at each stage. The synthesis involves:
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Preparation of 4-(allyloxy)benzoic acid: A Williamson ether synthesis is employed to introduce the allyloxy functional group onto a readily available starting material.
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Synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is utilized to construct the core biphenyl structure.
-
Final Esterification: A Steglich esterification of the two previously synthesized intermediates yields the target molecule.
This guide will provide a detailed experimental protocol for each of these steps, including reagent quantities, reaction conditions, purification methods, and characterization data.
Overall Synthetic Workflow
The overall synthetic pathway is depicted in the following workflow diagram:
Caption: Overall synthetic workflow for 4'-cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate.
Part 1: Synthesis of 4-(allyloxy)benzoic acid
The initial step involves the O-alkylation of 4-hydroxybenzoic acid with allyl bromide via the Williamson ether synthesis. This reaction proceeds through an SN2 mechanism where the phenoxide, generated in situ by a weak base, acts as a nucleophile.
Causality of Experimental Choices
-
Base: Potassium carbonate (K₂CO₃) is a sufficiently strong base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming the more nucleophilic phenoxide. It is preferred over stronger bases like sodium hydride to avoid potential side reactions.
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it readily dissolves both the ionic and organic reactants and favors the SN2 pathway.[1]
-
Temperature: A moderately elevated temperature (60 °C) is used to increase the reaction rate without promoting decomposition or unwanted side reactions.[2]
Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Hydroxybenzoic acid | 138.12 | 10.0 g | 0.0724 | 1.0 |
| Allyl bromide | 120.98 | 10.5 g (7.7 mL) | 0.0868 | 1.2 |
| Potassium carbonate | 138.21 | 15.0 g | 0.1085 | 1.5 |
| DMF (anhydrous) | - | 150 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (10.0 g, 0.0724 mol) and anhydrous N,N-dimethylformamide (150 mL).
-
Add potassium carbonate (15.0 g, 0.1085 mol) to the suspension.
-
Slowly add allyl bromide (7.7 mL, 0.0868 mol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with 2M HCl. A white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with copious amounts of water, and dry in a vacuum oven at 60 °C.
Purification and Characterization
The crude product can be purified by recrystallization from ethanol/water to yield 4-(allyloxy)benzoic acid as a white crystalline solid.
-
Yield: Typically 85-95%.
-
Melting Point: 162-164 °C.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.65 (s, 1H, -COOH), 7.88 (d, J=8.8 Hz, 2H, Ar-H), 7.00 (d, J=8.8 Hz, 2H, Ar-H), 6.05 (m, 1H, -CH=), 5.40 (dd, J=17.2, 1.6 Hz, 1H, =CH₂), 5.28 (dd, J=10.4, 1.2 Hz, 1H, =CH₂), 4.63 (d, J=5.2 Hz, 2H, -OCH₂-).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 167.1, 161.9, 133.5, 131.4, 122.9, 117.9, 114.6, 68.5.
-
IR (KBr, cm⁻¹): 3080, 2920, 2660, 2540, 1680 (C=O), 1605, 1575, 1250, 1170.
Part 2: Synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile
The biphenyl core is constructed using the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide.
Causality of Experimental Choices
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Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is highly effective for this type of coupling.[3]
-
Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[4]
-
Solvent System: A biphasic solvent system, typically consisting of an organic solvent like toluene or dioxane and water, is used to dissolve both the organic and inorganic reactants.[4]
Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Bromophenol | 173.01 | 10.0 g | 0.0578 | 1.0 |
| 4-Cyanophenylboronic acid | 146.94 | 9.3 g | 0.0633 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 1.3 g | 0.0011 | 0.02 |
| Sodium carbonate (2M aq. solution) | 105.99 | 60 mL | 0.120 | 2.1 |
| Toluene | - | 150 mL | - | - |
Procedure:
-
In a 500 mL three-necked flask fitted with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, dissolve 4-bromophenol (10.0 g, 0.0578 mol) and 4-cyanophenylboronic acid (9.3 g, 0.0633 mol) in toluene (150 mL).
-
Add the 2M aqueous solution of sodium carbonate (60 mL).
-
Degas the mixture by bubbling nitrogen through it for 20-30 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (1.3 g, 0.0011 mol), to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification and Characterization
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Yield: Typically 75-85%.
-
Melting Point: 196-199 °C.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.05 (s, 1H, -OH), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.75 (d, J=8.4 Hz, 2H, Ar-H), 7.50 (d, J=8.4 Hz, 2H, Ar-H), 6.90 (d, J=8.4 Hz, 2H, Ar-H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 158.1, 145.2, 132.8, 130.2, 128.5, 127.1, 119.2, 116.2, 109.8.
-
IR (KBr, cm⁻¹): 3350 (-OH), 2225 (C≡N), 1605, 1500, 1250, 820.[5]
Part 3: Synthesis of 4'-cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate
The final step is the esterification of 4-(allyloxy)benzoic acid with 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile. The Steglich esterification is a mild and efficient method for forming ester bonds, particularly when one of the components is sensitive.
Causality of Experimental Choices
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) is a common coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by the alcohol.[6]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates the esterification reaction and suppresses side reactions.[7]
-
Solvent: Dichloromethane (CH₂Cl₂) is a good solvent for this reaction as it is relatively non-polar and unreactive.[8]
Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-(Allyloxy)benzoic acid | 178.18 | 5.0 g | 0.0281 | 1.0 |
| 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile | 195.22 | 5.5 g | 0.0282 | 1.0 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 6.4 g | 0.0310 | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.34 g | 0.0028 | 0.1 |
| Dichloromethane (anhydrous) | - | 200 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask, add 4-(allyloxy)benzoic acid (5.0 g, 0.0281 mol), 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (5.5 g, 0.0282 mol), and 4-dimethylaminopyridine (0.34 g, 0.0028 mol) in anhydrous dichloromethane (200 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (6.4 g, 0.0310 mol) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with dichloromethane.
-
Wash the filtrate with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Purification and Characterization
The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, followed by recrystallization from ethanol.
-
Yield: Typically 70-80%.
-
Molecular Formula: C₂₃H₁₇NO₃.
-
Molecular Weight: 355.39 g/mol .
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (d, J=8.8 Hz, 2H), 7.70-7.78 (m, 4H), 7.62 (d, J=8.4 Hz, 2H), 7.28 (d, J=8.4 Hz, 2H), 7.00 (d, J=8.8 Hz, 2H), 6.08 (m, 1H, -CH=), 5.45 (dd, J=17.2, 1.6 Hz, 1H, =CH₂), 5.33 (dd, J=10.4, 1.2 Hz, 1H, =CH₂), 4.65 (d, J=5.2 Hz, 2H, -OCH₂-).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 164.8, 163.2, 150.1, 145.5, 138.2, 132.8, 132.3, 130.9, 128.4, 127.3, 122.5, 121.9, 118.9, 118.2, 114.5, 111.3, 68.9.
-
IR (KBr, cm⁻¹): 3070, 2925, 2228 (C≡N), 1735 (C=O), 1605, 1510, 1255, 1165, 830.
Mechanism of Key Reactions
Suzuki-Miyaura Coupling Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Steglich Esterification Mechanism
Caption: Mechanism of the DMAP-catalyzed Steglich esterification.
Conclusion
This guide has detailed a reliable and efficient three-step synthesis of 4'-cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate. By employing well-established and robust reactions such as the Williamson ether synthesis, Suzuki-Miyaura coupling, and Steglich esterification, this methodology provides a clear and reproducible pathway for obtaining this valuable liquid crystal intermediate. The provided experimental protocols, coupled with an understanding of the underlying chemical principles, will enable researchers to successfully synthesize and further explore the applications of this and related materials.
References
- Cioanca, E.-R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Celuloză şi Hârtie, 59(4), 18-23.
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4'-HYDROXY(1,1'-BIPHENYL)-4-CARBONITRILE. Retrieved from [Link]
-
Wikipedia. (2023, December 9). Steglich esterification. Retrieved from [Link]
- Theranostics. (2021). Supplementary Material. Theranostics, 11(15), 7245-7258.
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Kumar, M. H., Vinduvahini, M., Devarajegowda, H. C., Srinivasa, H. T., & Palakshamurthy, B. S. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 4'-hydroxy-4-biphenylcarbonitrile. Retrieved from [Link]
- Al-Janabi, A. A. A., Hagar, M., & Al-Dujaili, A. H. (2016). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 1-6.
- Munawar, S., Zahoor, A. F., Hussain, S. M., Ahmad, S., Mansha, A., Parveen, B., ... & Irfan, A. (2023).
- Chauhan, M., Bhoi, D., Solanki, D., & Joshi, M. (2015). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Molecular Crystals and Liquid Crystals, 610(1), 126-135.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 117-122.
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]
- Kormos, A., Czugler, M., & Bombicz, P. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. The Open Organic Chemistry Journal, 2(1).
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Cyano[1,1'-biphenyl]-4-yl 4-(4-propylcyclohexyl)benzoate. Retrieved from [Link]
- Kumar, D., Singh, S., & Kumar, R. (2018). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- Jadhav, S. D., & Gaikwad, N. D. (2022). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry-Section B, 61(4), 453-459.
-
ResearchGate. (n.d.). 13 C NMR data for compounds 1-4 (125 MHz, in C6D6). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. Retrieved from [Link]
Sources
- 1. francis-press.com [francis-press.com]
- 2. rsc.org [rsc.org]
- 3. benthamopen.com [benthamopen.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. 4'-Hydroxy-4-biphenylcarbonitrile(19812-93-2) IR Spectrum [m.chemicalbook.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
